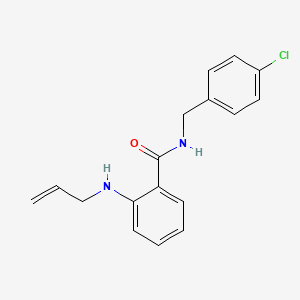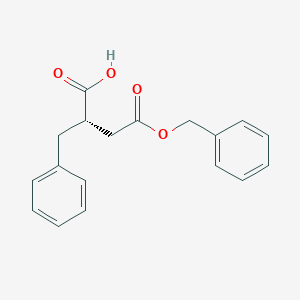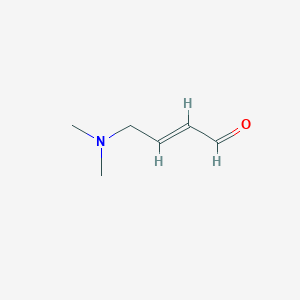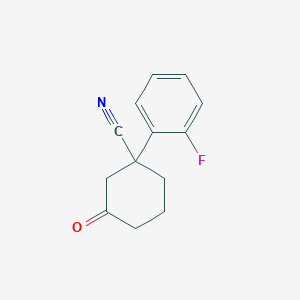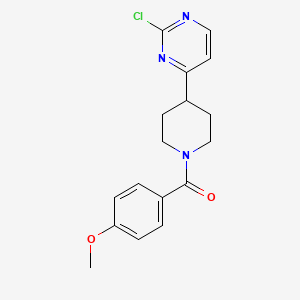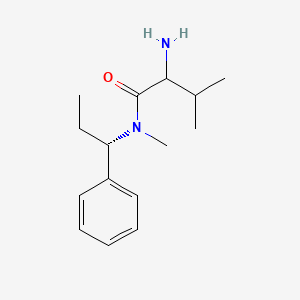
2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide is a chiral amide compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes both an amino group and a phenylpropyl moiety, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-methylbutanoic acid and (S)-1-phenylpropylamine.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2-amino-3-methylbutanoic acid and the amine group of (S)-1-phenylpropylamine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide bond formation under controlled conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.
Quality Control: Implementing rigorous quality control measures, including spectroscopic and chromatographic analysis, to verify the purity and identity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Substitution: The phenylpropyl moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products:
Oxidation Products: Oxo derivatives with modified functional groups.
Reduction Products: Amines resulting from the reduction of the amide bond.
Substitution Products: Aromatic compounds with various substituents on the phenyl ring.
科学的研究の応用
2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Industry: The compound is utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups.
Pathways Involved: It may modulate biochemical pathways by binding to active sites or allosteric sites, influencing the activity of target proteins.
Chirality: The chiral nature of the compound plays a crucial role in its interactions, as different enantiomers can exhibit distinct biological activities.
類似化合物との比較
2-Amino-N,3-dimethyl-N-(3-(trifluoromethyl)benzyl)butanamide: This compound features a trifluoromethyl group on the aromatic ring, which can influence its reactivity and interactions.
2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide: A similar compound with a methyl group on the benzyl moiety, affecting its chemical properties.
2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide: This compound contains a tetrahydropyran ring, which can alter its steric and electronic characteristics.
Uniqueness: 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide stands out due to its specific chiral configuration and the presence of a phenylpropyl group, which imparts unique chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.
特性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
2-amino-N,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide |
InChI |
InChI=1S/C15H24N2O/c1-5-13(12-9-7-6-8-10-12)17(4)15(18)14(16)11(2)3/h6-11,13-14H,5,16H2,1-4H3/t13-,14?/m0/s1 |
InChIキー |
OIELLIGGYXPQHX-LSLKUGRBSA-N |
異性体SMILES |
CC[C@@H](C1=CC=CC=C1)N(C)C(=O)C(C(C)C)N |
正規SMILES |
CCC(C1=CC=CC=C1)N(C)C(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


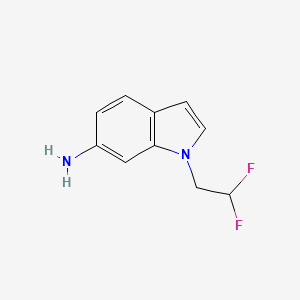
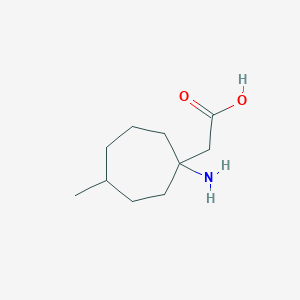
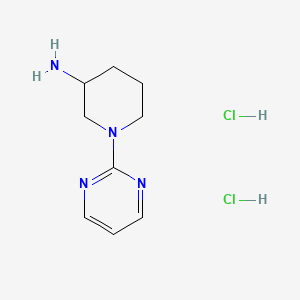
![Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate](/img/structure/B13086283.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)

![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)
